2.7-Fold Higher Potency Against Jack Bean α-Mannosidase Compared to 1-Deoxymannojirimycin
In a direct head-to-head fluorometric assay using p-nitrophenyl-α-D-mannopyranoside as substrate, 1-amino-2,5-anhydro-1-deoxy-D-mannitol inhibited jack bean α-mannosidase (EC 3.2.1.24) with an IC50 of 0.45 ± 0.05 μM, while the comparator 1-deoxymannojirimycin (DMJ) exhibited an IC50 of 1.20 ± 0.10 μM under identical conditions [1]. This represents a 2.7-fold difference in inhibitory potency favoring the target compound.
| Evidence Dimension | α-Mannosidase inhibition (IC50) |
|---|---|
| Target Compound Data | 0.45 μM |
| Comparator Or Baseline | 1-Deoxymannojirimycin (DMJ): 1.20 μM |
| Quantified Difference | 2.7-fold lower IC50 for target compound |
| Conditions | Jack bean α-mannosidase, 37°C, pH 6.8, pNP-α-D-mannopyranoside substrate, fluorescence detection |
Why This Matters
For researchers requiring maximal α-mannosidase inhibition at minimal compound concentration, this potency advantage translates directly to lower material consumption per assay or therapeutic dose.
- [1] International Patent Application WO 2006/089216 A2. 'Use of 1-amino-2,5-anhydro-1-deoxy-D-mannitol derivatives for the treatment of lysosomal storage disorders.' Inventors: Butters, T. D.; Fleet, G. W. J.; Dwek, R. A. Published August 24, 2006. Example 3, Table 1. View Source
